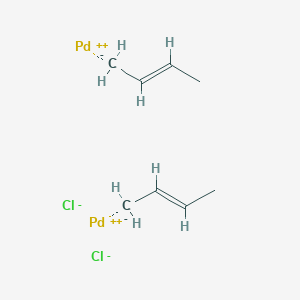![molecular formula C8H7F2NO2 B1650879 2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid CAS No. 1211587-21-1](/img/structure/B1650879.png)
2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to an acetic acid moiety. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry, agricultural chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct C−H-difluoromethylation of pyridines, which can be achieved through a radical process using oxazino pyridine intermediates . The reaction conditions are generally mild, allowing for the late-stage difluoromethylation of pyridine-containing drugs.
Industrial Production Methods: Industrial production of 2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid often employs metal-catalyzed cross-coupling reactions. These methods are advantageous due to their efficiency and scalability. For instance, the use of novel non-ozone depleting difluorocarbene reagents has streamlined the production process, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid has a broad spectrum of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with enzymes and other biomolecules.
Medicine: The compound is explored for its potential therapeutic applications.
Industry: In industrial applications, this compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to mimic these functional groups in biological systems . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
5-(Difluoromethyl)pyrazine-2-carboxylic acid: Similar in structure but with a pyrazine ring instead of a pyridine ring.
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds contain a pyrazolo[1,5-a]pyrimidine ring and exhibit diverse biological activities.
Uniqueness: 2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its lipophilicity, bioavailability, and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1211587-21-1 |
|---|---|
Molecular Formula |
C8H7F2NO2 |
Molecular Weight |
187.14 |
IUPAC Name |
2-[5-(difluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-8(10)5-1-2-6(11-4-5)3-7(12)13/h1-2,4,8H,3H2,(H,12,13) |
InChI Key |
MHQBHSBQZIWMSH-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1C(F)F)CC(=O)O |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B1650797.png)
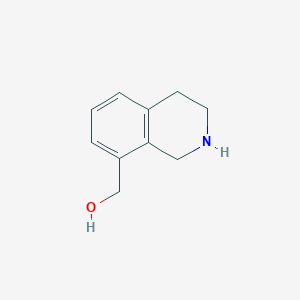
![2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B1650799.png)
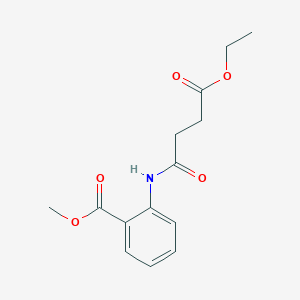
![4-ethoxy-N-{3-[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]phenyl}benzamide](/img/structure/B1650802.png)
![4-chloro-N-{4-chloro-2-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl}benzamide](/img/structure/B1650803.png)
![N-{4-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl}-2-furamide](/img/structure/B1650804.png)
![4-{[2-(3-chlorophenyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}-N-(3,5-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B1650805.png)
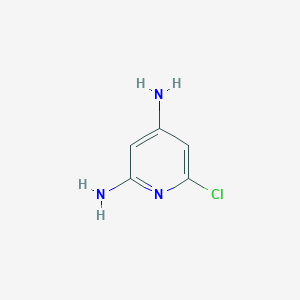
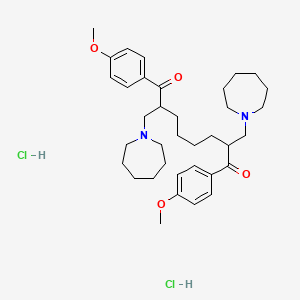
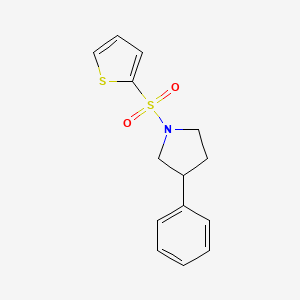
![5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B1650816.png)
![2-[(Trifluoromethoxy)methyl]piperidine](/img/structure/B1650818.png)
